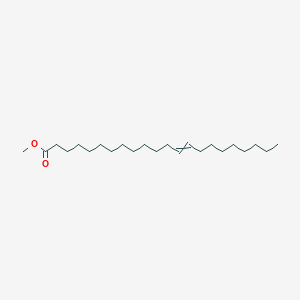

Methyl docos-13-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56630-69-4 |

|---|---|

Molecular Formula |

C23H44O2 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

methyl docos-13-enoate |

InChI |

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3 |

InChI Key |

ZYNDJIBBPLNPOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations

IUPAC Naming and Common Synonyms of Docos-13-enoic Acid Methyl Ester Isomers

The isomers of docos-13-enoic acid methyl ester are systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. However, they are also known by several common synonyms, which are frequently used in scientific literature and commercial applications.

The IUPAC name for the primary structure is methyl docos-13-enoate. sigmaaldrich.com The specific spatial arrangement of the substituents around the double bond at the 13th carbon position gives rise to two distinct geometric isomers. These isomers are designated with the prefixes (Z) and (E) to denote the configuration of the carbon chains on either side of the double bond.

Cis-Trans Isomerism in Docos-13-enoic Acid Methyl Ester

The presence of a carbon-carbon double bond at the 13th position of the docosanoic acid methyl ester chain restricts free rotation, leading to the formation of two geometric isomers: a cis isomer and a trans isomer. researchgate.net This isomerism significantly influences the physical and chemical properties of the molecule.

The cis isomer, formally named (Z)-methyl docos-13-enoate, is commonly known as methyl erucate. nist.govmedchemexpress.comsielc.comnbinno.comchemondis.comnist.govlarodan.comontosight.aicas.orgchemsrc.com In this configuration, the hydrogen atoms attached to the carbons of the double bond are on the same side, resulting in a "bent" molecular shape. This bend affects how the molecules pack together, influencing physical properties such as melting point.

Methyl erucate is a fatty acid methyl ester. chemicalbook.com It is a derivative of erucic acid, a monounsaturated omega-9 fatty acid found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard. ontosight.ai It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. medchemexpress.comchemondis.comchemsrc.com

| Identifier | Value |

| IUPAC Name | methyl (Z)-docos-13-enoate nist.govchemondis.comnist.govsynzeal.com |

| Common Name | Methyl erucate nist.govsielc.comnbinno.comnist.govlarodan.comcymitquimica.comontosight.aitcichemicals.comalentris.orgchemicalbook.comaxios-research.combritiscientific.comstenutz.eu |

| CAS Number | 1120-34-9 nist.govsielc.comnbinno.comnist.govlarodan.comchemsrc.comchemicalbook.com |

| Molecular Formula | C23H44O2 nist.govsielc.comchemondis.comnist.govlarodan.comcas.orgchemsrc.comchemicalbook.comaxios-research.combritiscientific.comstenutz.eu |

| Molecular Weight | 352.60 g/mol sielc.comstenutz.eu |

| Melting Point | -1.16 to 1.20 °C nbinno.comcas.orgchemsrc.combritiscientific.com |

| Boiling Point | 221-222 °C at 5 Torr cas.org |

| Density | 0.870 g/cm³ at 20 °C cas.orgchemicalbook.combritiscientific.comstenutz.eu |

The trans isomer, (E)-methyl docos-13-enoate, is commonly referred to as methyl brassidate. larodan.comrestek.com In the trans configuration, the hydrogen atoms on the double-bonded carbons are on opposite sides, giving the molecule a more linear or "straight" shape. This allows for more efficient packing of the molecules, generally resulting in a higher melting point compared to its cis counterpart.

Methyl brassidate is also a fatty acid methyl ester. nih.govchemicalbook.com It is the methyl ester of brassidic acid, the trans isomer of erucic acid.

| Identifier | Value |

| IUPAC Name | methyl (E)-docos-13-enoate nih.govneist.res.inalfa-chemistry.com |

| Common Name | Methyl brassidate nih.govlarodan.comcymitquimica.comrestek.comechemi.comchemsrc.comchemicalbook.comchemicalbook.com |

| CAS Number | 7439-44-3 nih.govlarodan.comcymitquimica.comalfa-chemistry.comrestek.comechemi.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C23H44O2 nih.govlarodan.comcymitquimica.comalfa-chemistry.comrestek.comechemi.comchemicalbook.com |

| Molecular Weight | 352.59 g/mol alfa-chemistry.comrestek.comechemi.comchemicalbook.com |

| Melting Point | 33 °C echemi.comchemicalbook.com |

| Boiling Point | 175-185 °C at 0.5 Torr echemi.comchemicalbook.com |

| Density | 0.8638 g/cm³ at 20 °C echemi.com |

Natural Occurrence and Distribution in Biological Systems

Presence in Plant Lipidomes

The compound is most famously associated with the seed oils of specific plant families, where erucic acid can be a major component of the stored triglycerides.

The Brassicaceae (or mustard) family is the most significant natural source of erucic acid, and by extension, its methyl ester. cfs.gov.hkwikipedia.org Traditional varieties of rapeseed and mustard, in particular, are known for their high erucic acid content. cfs.gov.hk

Rapeseed (Brassica napus ): High-erucic acid rapeseed (HEAR) oil is a primary source, with erucic acid levels ranging from 20% to as high as 60% of the total fatty acids. cfs.gov.hkwikipedia.orggcirc.org In some conventional varieties, this content can be around 40% or more. littleseed.co.ukfrontiersin.org The development of low-erucic acid rapeseed (LEAR), also known as canola, has resulted in cultivars with less than 2% erucic acid for food applications. wikipedia.orgfoodstandards.gov.au

Mustard (Brassica juncea , Brassica nigra , Sinapis alba ): Mustard oil is another significant source, with erucic acid content reported to be around 42% and potentially ranging from 30% to 60%. cfs.gov.hkwikipedia.org Specific varieties like Brassica carinata (Ethiopian mustard) contain about 41% erucic acid. frontiersin.org

Wallflower (Erysimum cheiranthoides ): The seeds of the wallflower are also noted for their high erucic acid content, which can range from 30% to 60%. foodstandards.gov.au Other wild crucifers, such as garlic mustard (Alliaria petiolata), have been found to contain up to 49.3% erucic acid in their seed oil. scispace.com

Table 1: Erucic Acid Content in Brassicaceae Seed Oils

Reported percentage of erucic acid relative to total fatty acids in the seed oils of various Brassicaceae species.

| Plant Source | Scientific Name | Erucic Acid Content (%) | References |

|---|---|---|---|

| High Erucic Acid Rapeseed | Brassica napus | 20 - 60% | cfs.gov.hkwikipedia.orggcirc.org |

| Mustard | Brassica juncea / nigra | 30 - 60% | cfs.gov.hkwikipedia.org |

| Wallflower Seed | Erysimum cheiranthoides | 30 - 60% | foodstandards.gov.au |

| Garlic Mustard | Alliaria petiolata | ~49.3% | scispace.com |

Beyond the Brassicaceae family, methyl docos-13-enoate's parent acid is found in the seed oils of other, unrelated plant species.

Tropaeolum majus (Nasturtium): The seeds of the nasturtium plant, belonging to the Tropaeolaceae family, contain one of the highest known concentrations of erucic acid, reaching up to 80% of the total fatty acids. frontiersin.orgfoodstandards.gov.au

Limnanthes alba (Meadowfoam): Meadowfoam seed oil is unique in its fatty acid profile and contains erucic acid at levels of 10–14%. wikipedia.org The oil is also noted for containing other long-chain fatty acids like docosadienoic acid. rsc.orgspecialchem.com

Annona atemoya (Atemoya): Research into the chemical constituents of Thompson atemoya seed oil has identified the presence of erucic acid, which accounted for 14.64% of the fatty acids in the hexane (B92381) fraction of the oil extract. scielo.brresearchgate.netscielo.br

Table 2: Erucic Acid Content in Other Botanical Sources

Reported percentage of erucic acid relative to total fatty acids in various non-Brassicaceae plant seed oils.

| Plant Source | Scientific Name | Erucic Acid Content (%) | References |

|---|---|---|---|

| Nasturtium Seed | Tropaeolum majus | Up to 80% | frontiersin.orgfoodstandards.gov.au |

| Meadowfoam Seed | Limnanthes alba | 10 - 14% | wikipedia.org |

| Atemoya Seed | Annona atemoya | ~14.6% | scielo.brresearchgate.net |

Occurrence in Animal-Derived Materials

This compound, or its parent acid, is also present in the animal kingdom, particularly within marine ecosystems. cfs.gov.hkfoodstandards.gov.au Its presence in marine animals is often linked to their diet and the natural marine food chain. researchgate.netresearchgate.net

Marine Organisms: The compound has been identified in various marine animal oils. cfs.gov.hkfoodstandards.gov.au It is found in the lipids of both farmed and wild fish, with concentrations tending to increase with the total fat content of the fish. researchgate.netnih.gov Oily fish such as mackerel, as well as fish liver and fish oil, are particularly notable sources. researchgate.netnih.gov Studies have detected erucic acid in species like salmon, trout, and cod. frontiersin.orgnih.gov The mean concentration in farmed salmon has been measured at 89.4 mg/100 g. nih.gov

Shrimp Waste: Specifically, 13(Z)-docosenoic acid methyl ester has been characterized as a flavor-active, volatile, and aromatic compound found in cooked commercial shrimp waste. caymanchem.combiocompare.com Its identification in this material highlights a specific instance of its occurrence in marine invertebrates.

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways in De Novo Synthesis

The de novo synthesis of methyl docos-13-enoate's fatty acid backbone, docos-13-enoic acid, does not occur from scratch but rather through the extension of pre-existing shorter-chain fatty acids. This process is known as fatty acid elongation and predominantly takes place in the endoplasmic reticulum (ER). ijs.siresearchgate.net

The synthesis of C22 fatty acids like docos-13-enoic acid begins with a shorter C18 precursor, typically oleic acid (18:1). frontiersin.org The elongation process involves a cyclical series of four enzymatic reactions that sequentially add two-carbon units to the fatty acid chain. nih.govresearchgate.net The activated form of the precursor, oleoyl-CoA, serves as the initial substrate, and malonyl-CoA provides the two-carbon units for extension. agrilife.org

The microsomal fatty acid elongation system is the primary pathway for this process. nih.gov It systematically builds upon the acyl-CoA precursor until the desired chain length of 22 carbons is achieved. Each two-carbon addition is accomplished through the four-step cycle detailed in the table below. researchgate.netiu.edu

Table 1: The Four-Step Cycle of Microsomal Fatty Acid Elongation

| Step | Reaction | Substrates | Product | Enzyme Class |

|---|---|---|---|---|

| 1 | Condensation | Acyl-CoA, Malonyl-CoA | 3-Ketoacyl-CoA | 3-Ketoacyl-CoA Synthase (KCS) / Elongase (ELOVL) |

| 2 | Reduction | 3-Ketoacyl-CoA, NADPH | 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA Reductase (KCR) |

| 3 | Dehydration | 3-Hydroxyacyl-CoA | trans-2,3-Enoyl-CoA | 3-Hydroxyacyl-CoA Dehydratase (HCD) |

| 4 | Reduction | trans-2,3-Enoyl-CoA, NADPH | Acyl-CoA (n+2) | trans-2,3-Enoyl-CoA Reductase (ECR) |

The elongation of fatty acids is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) system, located in the endoplasmic reticulum. researchgate.net The initial condensation step is rate-limiting and is catalyzed by a family of enzymes called elongases (ELOVL) or 3-ketoacyl-CoA synthases (KCS). nih.govplos.org These enzymes determine the substrate specificity and are a key control point in the production of VLCFAs. ijs.si In plants like Brassica napus (rapeseed), the FAE1 gene encodes a KCS isozyme crucial for the production of very-long-chain fatty acids. nih.gov

Genetic regulation of fatty acid biosynthesis is complex and involves various transcription factors. In oilseed plants, transcription factors such as WRINKLED1 (WRI1) and LEAFY COTYLEDON1 (LEC1) are considered master regulators. researchgate.netmdpi.com These proteins control the expression of numerous genes encoding enzymes involved in both fatty acid synthesis and triacylglycerol assembly. researchgate.netmdpi.com For instance, WRI1 directly regulates genes for key enzymes like acetyl-CoA carboxylase (ACCase), which produces the malonyl-CoA necessary for elongation. mdpi.com

Table 2: Key Enzymes and Regulatory Factors in VLCFA Biosynthesis

| Component | Name | Function |

|---|---|---|

| Enzyme | 3-Ketoacyl-CoA Synthase (KCS/ELOVL) | Catalyzes the initial, rate-limiting condensation step. |

| Enzyme | 3-Ketoacyl-CoA Reductase (KCR) | Reduces the 3-ketoacyl-CoA intermediate. |

| Enzyme | 3-Hydroxyacyl-CoA Dehydratase (HCD) | Dehydrates the 3-hydroxyacyl-CoA intermediate. |

| Enzyme | trans-2,3-Enoyl-CoA Reductase (ECR) | Reduces the trans-2,3-enoyl-CoA intermediate. |

| Transcription Factor | WRINKLED1 (WRI1) | Master regulator of genes in fatty acid synthesis in plants. researchgate.net |

| Transcription Factor | LEAFY COTYLEDON1 (LEC1) | Key regulator of embryogenesis and seed oil accumulation. mdpi.com |

Metabolic Fates and Biochemical Transformations (non-human, non-clinical contexts)

Once synthesized, docos-13-enoic acid (and its methyl ester) can undergo various metabolic transformations in organisms like plants and microbes. These pathways include breakdown for energy or conversion and incorporation into other lipid structures.

The primary catabolic pathway for very-long-chain fatty acids is peroxisomal β-oxidation. nih.gov Unlike mitochondrial β-oxidation, which typically handles shorter chains, peroxisomes are specialized for the initial breakdown of VLCFAs. nih.gov In this process, the fatty acyl-CoA is shortened by two carbons per cycle, producing acetyl-CoA. This chain-shortening process continues until the fatty acid is of a suitable length for transport to the mitochondria for complete oxidation. nih.gov

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that play a regulatory role in this process by hydrolyzing the fatty acyl-CoAs to free fatty acids and Coenzyme A, thereby controlling substrate availability for β-oxidation. nih.gov

In plants, lipid remodeling is a critical process for maintaining membrane function and responding to environmental stress. nih.gov This involves the modification of the acyl chains of major membrane lipids, such as phosphatidylcholine. Docos-13-enoic acid can be incorporated into these glycerolipids through the action of acyltransferases. Conversely, it can be removed by lipases. nih.gov This dynamic turnover allows cells to adjust the fluidity and physicochemical properties of their membranes. The presence of very-long-chain fatty acids like docos-13-enoic acid can significantly alter membrane structure. nih.govaocs.org

Formation as a Byproduct in Biological Degradation Processes (e.g., Microbial Degradation of Microplastics)

This compound can potentially be formed as a byproduct of microbial degradation of larger organic molecules, including synthetic polymers like microplastics. mdpi.comnih.gov Microorganisms such as bacteria and fungi possess powerful enzymatic systems capable of breaking down complex carbon-based structures. nih.govrijournals.com

The process begins with microbial colonization on the plastic surface, forming a biofilm. nih.gov These microbes secrete extracellular enzymes, such as hydroxylases, monooxygenases, esterases, and lipases, that initiate the cleavage of the polymer chains. mdpi.com This depolymerization breaks the plastic into smaller molecules like oligomers, dimers, and monomers. mdpi.comnih.gov

These smaller fragments can then be assimilated by the microbial cells and enter central metabolic pathways. For instance, long-chain hydrocarbons can be oxidized to fatty acids, which then undergo β-oxidation to produce energy. mdpi.com Bacteria from genera such as Pseudomonas, Bacillus, and Rhodococcus have demonstrated the ability to break down long-chain hydrocarbons and plastics. nih.gov If the degradation process yields C22 fatty acid chains, subsequent biological transesterification with methanol (B129727) in the environment could lead to the formation of this compound.

Table 3: Representative Enzymes in Microbial Degradation of Polymers

| Enzyme Class | Function in Degradation |

|---|---|

| Hydroxylase / Monooxygenase | Introduces oxygen atoms into the polymer chain, creating sites for further cleavage. mdpi.com |

| Esterase / Lipase (B570770) | Hydrolyzes ester bonds present in polymers like PET or on the surface of other plastics. mdpi.com |

| Alcohol Dehydrogenase | Oxidizes alcohol groups formed during initial breakdown steps. mdpi.com |

| Aldehyde Dehydrogenase | Oxidizes aldehyde intermediates to carboxylic acids (fatty acids). mdpi.com |

Synthetic Methodologies and Chemical Derivatization

Esterification Reactions for Methyl Docos-13-enoate Production

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. For this compound, this involves the reaction of docos-13-enoic acid with methanol (B129727).

The most common method for the chemical synthesis of this compound is the Fischer esterification. This reversible reaction involves heating docos-13-enoic acid with an excess of methanol in the presence of a strong acid catalyst. sigmaaldrich.com

An alternative, "greener" approach to chemical catalysis is the use of enzymes, specifically lipases, to catalyze the esterification reaction. Lipases are biocatalysts that can perform esterification under milder conditions of temperature and pressure, often with high specificity, which can reduce the formation of unwanted byproducts. mdpi.com

The enzymatic synthesis of fatty acid esters, including this compound, typically occurs in non-aqueous or low-water systems to shift the thermodynamic equilibrium from hydrolysis to synthesis. mdpi.com While specific studies focusing solely on the lipase-catalyzed synthesis of pure this compound are limited, research has been conducted on the alcoholysis of high erucic acid (HEA) oils using lipases like that from Candida rugosa. lu.se The principles of this biocatalytic method are well-established; the lipase (B570770) facilitates the reaction between the carboxylic acid and methanol to form the ester. mdpi.commdpi.com Immobilization of the lipase on a solid support is a common strategy used to enhance enzyme stability and allow for its reuse over multiple reaction cycles, improving the economic viability of the process. mdpi.com

Transesterification Processes from Triglycerides

Transesterification is the most prevalent industrial method for producing fatty acid methyl esters (FAMEs), commonly known as biodiesel. iu.edu The process involves the reaction of a triglyceride (an ester of glycerol (B35011) and three fatty acids) with an alcohol, typically methanol, in the presence of a catalyst. iu.edu This displaces the glycerol from the fatty acids to form FAMEs and glycerol as a byproduct. nih.gov To obtain this compound, the feedstock must be a triglyceride oil with a high content of docos-13-enoic acid acyl chains.

Certain non-edible vegetable oils are rich sources of docos-13-enoic acid (erucic acid) and are therefore ideal feedstocks for producing its methyl ester.

Rocket Seed Oil (Eruca sativa): This oil is a known source of docos-13-enoic acid. The transesterification of rocket seed oil is commonly performed via methanolysis using an alkaline catalyst such as sodium hydroxide (B78521) (NaOH). ulaval.ca In a typical process, the oil is reacted with methanol at an elevated temperature (e.g., 70°C) for several hours to ensure high conversion to methyl esters. ulaval.ca

Screw Pine Fruit Seed Oil (Pandanus sp.): The seed oil from the screw pine fruit has also been identified as a potential feedstock for biodiesel production. cas.orgnih.gov Research has demonstrated its conversion to FAMEs through in-situ transesterification, where oil extraction and reaction occur in the same step. cas.orgnih.gov This process has been optimized using potassium hydroxide (KOH) as a catalyst at a reaction temperature of 65°C, with assistance from microwave or ultrasound energy to enhance reaction rates and yields. cas.orgnih.gov

Below is a table summarizing typical reaction conditions for the methanolysis of these oils.

| Feedstock Oil | Catalyst | Methanol:Oil Ratio | Temperature | Notes |

| Rocket Seed Oil | NaOH | 8:1 (molar) | 70°C | ulaval.ca |

| Screw Pine Fruit Seed Oil | KOH (5% w/w) | 25:1 (w/w) | 65°C | Microwave or ultrasound assisted cas.orgnih.gov |

The choice of catalyst is critical in the transesterification process, influencing reaction speed, yield, and the purity of the final products. Catalysts are broadly classified as homogeneous or heterogeneous.

Homogeneous Catalysts: These catalysts are in the same phase as the reactants (liquid). Alkali bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective homogeneous catalysts for transesterification due to their low cost and high activity, which allows the reaction to proceed quickly under mild conditions. aocs.org The mechanism involves the formation of a methoxide (B1231860) anion, a powerful nucleophile that attacks the carbonyl carbon of the triglyceride. aocs.org A significant drawback of alkali catalysts is their sensitivity to free fatty acids (FFAs) and water in the oil, which can lead to the formation of soap through saponification. aocs.orgmasterorganicchemistry.com This side reaction consumes the catalyst and complicates the separation of the methyl ester product from the glycerol byproduct. aocs.org

Heterogeneous Catalysts: To overcome the issues associated with homogeneous catalysts, solid (heterogeneous) catalysts have been developed. These catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture, allows for their reuse, and can lead to a purer product with less need for washing. mdpi.com Examples of heterogeneous catalysts investigated for transesterification include modified natural zeolites and solid acid catalysts like silica-supported sulfonic acid (SiO₂-SO₃H). mdpi.com While often requiring more stringent reaction conditions (higher temperatures and pressures), they are more tolerant of FFAs and water, reducing the likelihood of soap formation.

Advanced Synthetic Transformations

The chemical structure of this compound, featuring a long hydrocarbon chain, an ester functional group, and a single C=C double bond at the C13 position, allows for a variety of subsequent chemical modifications. These transformations can convert the molecule into other valuable chemical intermediates.

Epoxidation: The double bond in this compound can be converted into an oxirane (epoxide) ring. This reaction is typically carried out using a peroxy acid, which can be generated in situ from a carboxylic acid (like formic or acetic acid) and hydrogen peroxide, often in the presence of a mineral acid catalyst. lu.secas.org More advanced catalytic systems, such as phosphotungstic acid combined with quaternary phosphonium (B103445) salts, have also been developed for the efficient epoxidation of fatty acid methyl esters. chemimpex.com The resulting epoxidized methyl ester is a valuable intermediate used as a plasticizer and stabilizer for polymers and as a precursor for producing bio-based epoxy resins. lu.se

Oxidative Cleavage (Ozonolysis): The carbon-carbon double bond can be cleaved through oxidative reactions. Ozonolysis is a powerful method for this transformation. When this compound is treated with ozone (O₃), an unstable ozonide intermediate is formed, which is then worked up to yield two smaller molecules. ulaval.ca This reaction breaks the 22-carbon chain at the site of the double bond. Specifically, the ozonolysis of methyl erucate (B1234575) (this compound) followed by an oxidizing hydrolysis yields pelargonic acid (nonanoic acid) and mono-methyl brassylate (the monomethyl ester of 1,13-tridecanedioic acid). ulaval.ca This transformation provides a synthetic route to valuable shorter-chain monocarboxylic and dicarboxylic acids from a renewable feedstock. ulaval.canih.gov

Cross-Metathesis Reactions involving this compound

Olefin metathesis is a powerful reaction in organic synthesis that enables the rearrangement of alkylidene fragments between different alkene molecules. sci-hub.se This process is typically catalyzed by transition metal carbene complexes, such as Grubbs catalysts. organic-chemistry.orgthieme-connect.de In the context of this compound, self-metathesis is a particularly valuable transformation.

This reaction involves the catalytic dimerization of this compound to yield a long-chain, symmetrically unsaturated α,ω-dicarboxylic acid methyl ester and a long-chain internal alkene. The dicarboxylic acid ester is a key intermediate for further chemical synthesis, particularly for polymerization reactions. researchgate.net A notable application is the use of methyl erucate in a two-step ethenolysis and self-metathesis process to generate a range of long-chain α,ω-esters that are suitable precursors for polyesters. researchgate.net

The general mechanism involves the reaction of the this compound double bond with a metal alkylidene catalyst to form a metallacyclobutane intermediate. This intermediate then fragments to release a new alkene and a new metal carbene, which continues the catalytic cycle, ultimately leading to the desired dimeric product. thieme-connect.de

Table 1: Self-Metathesis of this compound

| Reactant | Reaction Type | Key Product | Significance |

|---|

Derivatization for Downstream Chemical Synthesis (e.g., Polyesters, Surfactants)

The functional ester group and the internal double bond of this compound are key to its derivatization into value-added products like polyesters and surfactants. researchgate.netchemimpex.com

Polyesters

A significant application of this compound is its use as a precursor for biobased functional polyesters. researchgate.net The synthesis pathway involves two main steps:

Metathesis to form a Dimer: As described previously, the self-metathesis of this compound yields a long-chain α,ω-dicarboxylic acid methyl ester. This step effectively creates a difunctional monomer necessary for polycondensation reactions. researchgate.net

Enzymatic Polycondensation: The resulting dicarboxylic acid ester can then undergo polycondensation with various diols. Research has demonstrated the use of lipase catalysis for this step, which offers mild reaction conditions. Specifically, Novozym 435®, an immobilized lipase B from Candida antarctica, has been successfully used as a biocatalyst. researchgate.net

Studies have shown that the polycondensation of these long-chain dicarboxylic acid methyl esters with diols like 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) yields linear unsaturated polyesters. The properties of the resulting polymers, such as molecular weight and melting point, are influenced by the choice of diol. researchgate.net

Table 2: Properties of Polyesters Derived from Metathesized this compound Precursors

| Co-monomer Diol | Resulting Polyester (B1180765) Molecular Weight ( g/mol ) | Resulting Polyester Melting Point (°C) |

|---|---|---|

| 1,3-Propanediol | 1950–3300 | 47–75 |

| 1,4-Butanediol | 7900–11,600 | 55–74 |

Data sourced from studies on long-chain, symmetrically unsaturated α,ω-dicarboxylic acid methyl esters derived from metathesis. researchgate.net

Surfactants

This compound is a known precursor for the production of surfactants. chemimpex.com The long hydrocarbon tail provides the necessary hydrophobicity for surfactant action. Derivatization typically involves modifying the ester headgroup to introduce hydrophilicity.

One method for synthesizing surfactants from methyl ester feedstocks is through transesterification with a poly(alkyl ether). google.com This process combines the methyl ester with a poly(alkyl ether) in the presence of a catalyst, such as sodium methoxide, to produce a methyl ester-based non-ionic surfactant. This method allows for flexibility in controlling the length of the alkoxy chain. google.com

Another major class of surfactants derived from fatty acid methyl esters are methyl ester sulfonates (MES). This involves the sulfonation of the carbon atom adjacent to the carbonyl group of the ester. The process typically involves reacting the methyl ester with a sulfonating agent like sulfur trioxide (SO₃). neutronco.com The resulting product is an anionic surfactant known for good cleaning performance, especially in hard water. researchgate.net While specific studies on palm oil methyl esters are documented, this sulfonation chemistry is a standard industrial process applicable to long-chain methyl esters like this compound. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-Propanediol |

| 1,4-Butanediol |

| Grubbs Catalyst |

| This compound |

| Methyl erucate |

| Novozym 435® |

| Sodium methoxide |

Role in Fundamental Lipid Biochemistry and Model System Research

Utilization as a Model Compound in Lipid Metabolism Studies

In scientific research, methyl docos-13-enoate is frequently employed as a model compound to understand the intricacies of fatty acid metabolism and lipid biochemistry. chemimpex.com Its distinct C22:1 structure (a 22-carbon chain with one double bond) allows researchers to track its metabolic fate and explore the enzymatic pathways responsible for processing very long-chain monounsaturated fatty acids. dntb.gov.ua As a biochemical reagent, it provides a standardized substrate for in vitro and in vivo studies aimed at elucidating metabolic pathways and the factors that regulate them. chemimpex.commedchemexpress.com The metabolism of its parent fatty acid, erucic acid, is known to be handled in the liver by enzymes such as long-chain acyl CoA dehydrogenase, which breaks it down into shorter-chain fatty acids. wikipedia.org

Contribution to Membrane Lipidomics and Cellular Signaling Mechanisms

The incorporation of its parent fatty acid, erucic acid, into complex lipids such as phospholipids (B1166683) and cholesterol esters can alter the lipid environment of cellular membranes. nih.gov This modification of the membrane's composition can, in turn, influence the function of embedded proteins that are critical for cellular signaling cascades.

Interplay with Lipid-Binding Proteins and Enzyme Systems

Understanding the specific interactions between lipids and proteins is a central goal in molecular biology. arizona.edu this compound can be used in model systems to investigate the selectivity of lipid-binding proteins and enzymes. For instance, it can be incorporated into artificial membrane systems like nanodiscs alongside a purified membrane protein to determine if the protein shows a binding preference for its specific acyl chain over others. sciety.org Such studies are crucial for understanding how proteins recognize and are regulated by their local lipid environment. The metabolism of its parent fatty acid is a direct example of interplay with enzyme systems, as its breakdown is dependent on specific enzymes like long-chain acyl CoA dehydrogenase. wikipedia.org

Investigation of its Impact on Biological Membrane Fluidity and Structure (non-cellular mechanistic studies)

The physical properties of biological membranes, particularly their fluidity, are critical for cellular function. frontiersin.org Membrane fluidity refers to the viscosity of the lipid bilayer and affects the diffusion and function of membrane proteins. wikipedia.org The composition of fatty acids within the membrane's phospholipids is a key determinant of this property. frontiersin.org

This compound is the methyl ester of erucic acid, a cis-monounsaturated fatty acid. The presence of a cis double bond creates a rigid "kink" in the acyl chain. wikipedia.org In non-cellular model systems like synthetic lipid bilayers, the incorporation of such kinked chains disrupts the tight packing of otherwise straight saturated fatty acid tails. This disruption increases the space between phospholipid molecules, which in turn increases the fluidity of the membrane. libretexts.org However, research indicates that the effect is not always a simple fluidization; rather, a complex balance between molecular interactions, curvature, and the concentration of the specific fatty acid ultimately dictates the membrane's physical state. frontiersin.org

| Factor | Effect on Membrane Fluidity | Underlying Mechanism |

|---|---|---|

| Unsaturated Fatty Acids (e.g., Erucic Acid) | Increases | Cis-double bonds create "kinks" that prevent tight packing of phospholipid tails, increasing space and movement. wikipedia.orglibretexts.org |

| Saturated Fatty Acids | Decreases | Straight tails allow for tight, orderly packing, creating a more viscous and rigid membrane. libretexts.org |

| Temperature | Increases with Heat | Lipids acquire thermal energy, leading to more rapid and random movement. wikipedia.org |

| Cholesterol | Acts as a Bidirectional Buffer | Prevents fluidity from becoming too high at warm temperatures and too low at cool temperatures by restricting or disrupting phospholipid packing, respectively. libretexts.org |

Advanced Analytical Characterization in Research

Spectroscopic Analysis Techniques

Spectroscopic methods provide foundational information regarding the molecular structure and chemical bonds present in methyl docos-13-enoate. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are two of the most powerful and commonly utilized techniques in this regard.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, allowing for the precise determination of its carbon framework and the location of the double bond.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals that correspond to the different types of protons in the molecule. For the cis isomer, methyl (Z)-docos-13-enoate (also known as methyl erucate), the olefinic protons at the C-13 and C-14 positions typically appear as a multiplet around 5.34 ppm. The methyl ester protons (-OCH₃) resonate as a singlet at approximately 3.67 ppm. The methylene (B1212753) protons adjacent to the ester group (α-CH₂) are observed around 2.30 ppm as a triplet. The allylic protons, which are adjacent to the double bond, produce a signal near 2.01 ppm. The terminal methyl group of the fatty acid chain appears as a triplet at about 0.88 ppm, and the numerous methylene groups along the chain form a broad signal around 1.28 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, providing insights into the carbon skeleton of the molecule. For methyl (Z)-docos-13-enoate, the carbonyl carbon of the ester group is typically found at approximately 174.4 ppm. The carbons involved in the double bond (C-13 and C-14) resonate in the olefinic region, around 129.9 ppm. The carbon of the methyl ester group (-OCH₃) has a characteristic chemical shift near 51.5 ppm. The various methylene carbons along the aliphatic chain produce a series of signals in the range of 22.8 to 34.1 ppm, while the terminal methyl carbon is observed at approximately 14.2 ppm. A public domain ¹³C NMR spectrum for methyl erucate (B1234575) is available, aiding in the confirmation of these assignments.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| -CH=CH- | ~5.34 (m) | ~129.9 |

| -COOCH₃ | ~3.67 (s) | ~51.5 |

| -CH₂-COO- | ~2.30 (t) | ~34.1 |

| -CH₂-CH=CH- | ~2.01 (m) | ~27.3 |

| -(CH₂)n- | ~1.28 (br s) | ~22.8 - 32.0 |

| -CH₃ | ~0.88 (t) | ~14.2 |

| >C=O | - | ~174.4 |

| Note: Data is primarily for the (Z)-isomer, methyl erucate. Chemical shifts are approximate and can vary based on the solvent and experimental conditions. |

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the analysis of this compound, the FT-IR spectrum reveals key absorption bands characteristic of a long-chain fatty acid methyl ester.

A prominent peak is observed in the region of 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. The presence of the double bond in the molecule gives rise to a C=C stretching vibration, which is typically found around 1655 cm⁻¹. The =C-H stretching of the olefinic protons can be observed just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups appear as strong absorptions in the range of 2850-2960 cm⁻¹. Additionally, characteristic C-O stretching bands for the ester group are present in the 1170-1250 cm⁻¹ region. For the trans isomer, a distinct band around 965 cm⁻¹ can be used for its identification.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| C=O (Ester) | ~1740 |

| C=C (Olefinic) | ~1655 |

| =C-H (Olefinic) | >3000 |

| C-H (Aliphatic) | 2850-2960 |

| C-O (Ester) | 1170-1250 |

| trans C=C bend | ~965 |

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, GC-MS analysis provides both its retention time, which is useful for its identification in a mixture, and its mass spectrum, which offers structural information.

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak (M⁺) at m/z 352. The fragmentation pattern is characteristic of long-chain fatty acid methyl esters. A prominent fragment is often observed at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group. Other significant fragments arise from the cleavage of the aliphatic chain. The NIST WebBook provides mass spectral data for the (Z)-isomer, which serves as a valuable reference.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds. For fatty acid methyl esters like this compound, reversed-phase HPLC is a commonly employed method. This technique separates compounds based on their hydrophobicity. The separation of cis and trans isomers of C22:1 fatty acid methyl esters can be achieved using specialized columns and mobile phases, often involving acetonitrile. UV detection is typically used, with the absorbance of the ester group providing the signal. While general methods for FAME analysis by HPLC are well-established, specific application notes detailing the retention behavior of this compound are less common.

Mass Spectrometry Imaging for Spatial Lipidomics

Mass Spectrometry Imaging (MSI) is a sophisticated technique that allows for the visualization of the spatial distribution of molecules within a biological tissue sample. In the context of lipidomics, MSI can map the location of various lipid species, providing insights into their roles in biological processes. While MSI has been widely applied to the study of lipids in general, there is a lack of specific research demonstrating its application to map the spatial distribution of this compound in tissues. However, the methodology exists to potentially apply this technique to understand the localization of this specific fatty acid ester within a given biological system, should it be present in sufficient abundance.

Quantitative Analysis Methodologies and Reference Standards

The accurate quantification of this compound in various matrices is crucial for research in fields such as lipidomics, food science, and biofuel development. Gas chromatography (GC) is the most established and widely used technique for this purpose, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). High-performance liquid chromatography (HPLC) serves as a viable alternative, particularly for applications requiring the separation of geometric isomers.

Gas Chromatography (GC) Based Methodologies

Gas chromatography is the cornerstone for the quantitative analysis of fatty acid methyl esters (FAMEs), including this compound. The methodology typically involves the conversion of the parent fatty acid, erucic acid, into its methyl ester prior to analysis. This derivatization step enhances the volatility of the compound, making it suitable for GC analysis.

Key aspects of the quantitative GC analysis include:

Sample Preparation: The initial step often involves the extraction of lipids from the sample matrix. This is followed by a transesterification or esterification reaction to convert erucic acid into this compound. Common reagents for this derivatization include methanolic potassium hydroxide (B78521) or boron trifluoride in methanol (B129727).

Internal Standards: For accurate quantification, an internal standard is typically added to the sample before derivatization. The internal standard should be a fatty acid methyl ester that is not naturally present in the sample and has a retention time that does not overlap with other components.

Chromatographic Separation: A capillary column is used to separate the FAMEs. The choice of the stationary phase is critical; polar columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase, are commonly employed for FAME analysis. The oven temperature is programmed to ramp up, allowing for the sequential elution of FAMEs based on their boiling points and polarity.

Detection and Quantification: A flame ionization detector (FID) is frequently used for quantification due to its high sensitivity and wide linear range for hydrocarbons. The peak area of this compound is compared to that of the internal standard to determine its concentration. For more complex matrices or when confirmation of the analyte's identity is required, a mass spectrometer (MS) is used as the detector.

Table 1: Typical GC-FID Parameters for FAME Analysis

| Parameter | Typical Setting |

| Column | HP-88 or similar PEG-based capillary column (e.g., 100 m x 0.25 mm x 0.2 µm) |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp. 120°C, ramped to 230°C |

| Injection Volume | 1 µL |

Table 2: Example Retention Data for Fatty Acid Methyl Esters

| Fatty Acid Methyl Ester | Retention Time (min) - Example 1 | Kovats Retention Index (Standard Non-polar) |

| Methyl palmitate (C16:0) | ~18.5 | 1917 |

| Methyl oleate (B1233923) (C18:1) | ~22.0 | 2100 |

| This compound (C22:1) | ~28.5 | 2473 nih.gov |

| Methyl behenate (B1239552) (C22:0) | ~29.0 | 2514 |

Note: Retention times are illustrative and can vary significantly based on the specific GC column and analytical conditions.

High-Performance Liquid Chromatography (HPLC)

While GC is the predominant technique, HPLC offers advantages in specific scenarios, such as the separation of cis and trans isomers of unsaturated fatty acids, which can be challenging with standard GC methods. ptfarm.pl For HPLC analysis, derivatization to UV-active esters, like phenacyl esters, may be necessary to enhance detection by a UV detector. sigmaaldrich.com Reversed-phase columns, such as C18, are typically used for the separation of these derivatives. ptfarm.pl

Method Validation Parameters

The reliability of quantitative methods for this compound is ensured through rigorous validation. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. A coefficient of determination (r²) greater than 0.99 is generally considered acceptable. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). juniperpublishers.com

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: This refers to the closeness of the measured value to the true value and is often assessed by analyzing certified reference materials or through recovery studies.

Table 3: Illustrative Method Validation Parameters for FAME Analysis by GC

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 80-120% |

| LOD | Analyte- and matrix-dependent |

| LOQ | Analyte- and matrix-dependent |

Reference Standards

The availability of high-purity reference standards is fundamental for the accurate quantification of this compound. These standards are used for the calibration of analytical instruments and for the verification of method accuracy. Analytical standards for Methyl cis-13-docosenoate are commercially available from various suppliers.

Table 4: Properties of Methyl cis-13-docosenoate Analytical Standard

| Property | Value |

| CAS Number | 1120-34-9 |

| Molecular Formula | C₂₃H₄₄O₂ |

| Molecular Weight | 352.59 g/mol |

| Purity (by GC) | ≥99.0% |

| Format | Neat liquid |

| Storage Temperature | Room temperature |

Applications in Green Chemistry and Sustainable Technologies

Role in Biodiesel Production and Biofuel Research

As a component of the fatty acid profile of certain vegetable oils, methyl docos-13-enoate is relevant to the production of biodiesel, a renewable alternative to conventional diesel fuel. researchgate.net Biodiesel is primarily composed of a mixture of fatty acid methyl esters, and the specific composition of this mixture dictates the fuel's performance characteristics. researchgate.netresearchgate.net

The suitability of a particular oil or fat feedstock for biodiesel production is determined by its fatty acid composition. researchgate.net Oils containing docos-13-enoic acid will yield this compound upon transesterification. The evaluation of such feedstocks involves analyzing the percentage of each FAME, including this compound, to predict the properties of the resulting biodiesel.

Optimization strategies in biofuel research often focus on selecting or genetically modifying feedstocks to achieve a more desirable fatty acid profile. This involves balancing the proportions of saturated, monounsaturated, and polyunsaturated fatty acids to enhance fuel properties. researchgate.net For instance, researchers might aim to optimize the concentration of long-chain monounsaturated esters like this compound to balance cold-flow properties and oxidative stability. The optimization of the transesterification process itself, including variables like catalyst concentration, temperature, and reaction time, is also crucial for maximizing the yield of methyl esters from a given feedstock. researchgate.netmendeley.com

Table 1: Factors in Feedstock and Process Optimization for Biodiesel Production

| Parameter | Objective | Relevance to this compound |

| Fatty Acid Profile | Balance of saturated/unsaturated esters for optimal fuel properties. | The percentage of docos-13-enoic acid in the feedstock directly impacts the concentration of this compound in the final fuel. |

| Catalyst Type & Loading | Maximize reaction efficiency and yield. researchgate.net | Efficiently converts the parent triglyceride into this compound and other methyl esters. mendeley.com |

| Methanol-to-Oil Ratio | Ensure complete conversion of triglycerides to methyl esters. | A sufficient molar ratio is needed to drive the transesterification reaction that produces this compound. mendeley.com |

| Reaction Temperature | Achieve optimal reaction kinetics without degrading the product. | The temperature must be controlled to ensure the successful formation of this compound. mendeley.com |

Cetane Number: The cetane number, an indicator of ignition quality, is generally higher for saturated and long-chain esters. As a very long-chain ester, this compound can contribute positively to the cetane number of a biodiesel blend.

Oxidative Stability: Oxidative stability is a measure of a fuel's resistance to degradation during storage. While saturated esters are very stable, polyunsaturated esters are highly susceptible to oxidation. Monounsaturated esters like this compound offer a compromise, providing better stability than polyunsaturated esters while maintaining better cold-flow properties than saturated esters. purdue.edu

Lubricity: Biodiesel is known for its superior lubricity compared to petroleum diesel, a property to which long-chain esters contribute.

Table 2: Influence of FAME Structure on Biodiesel Properties

| FAME Characteristic | Impact on Fuel Property | Role of this compound (C22:1) |

| Chain Length | Longer chains generally increase cetane number and viscosity. | Its long C22 chain contributes to a higher cetane number. |

| Saturation | Saturated esters have high cetane numbers and stability but poor cold flow. purdue.edu | As a monounsaturated ester, it offers a balance. |

| Unsaturation | Unsaturated esters have better cold flow but lower stability and cetane numbers. purdue.edu | The single double bond improves cold-flow properties compared to saturated C22 esters. |

Development of Bio-based Industrial Materials

The chemical structure of this compound, featuring a long hydrocarbon tail and a reactive ester group, makes it a valuable platform molecule for synthesizing a range of bio-based materials.

This compound can serve as a monomer or a precursor for the synthesis of biodegradable polymers and bioplastics. Plant oils and animal fats are recognized as promising feedstocks for creating polymers that are more environmentally friendly than those derived from petroleum. nih.gov

One established pathway for converting fatty acid esters into polymer precursors is through reactions like Claisen condensation to create derivatives such as malonates. nih.gov For example, research has shown that methyl palmitate can be reacted with a strong base and dimethyl carbonate to form a malonate derivative, which is then used to synthesize polyesters. nih.gov A similar chemical pathway could theoretically be applied to this compound. The resulting long-chain polyester (B1180765) would be expected to be hydrophobic and flexible, with properties influenced by the C22 side chain. These materials could find applications in packaging, coatings, and other areas where biodegradability is desired.

The long hydrocarbon chain of this compound is a desirable feature for lubricants and surfactants.

Lubricants: Esters of long-chain fatty acids are known for their excellent lubricating properties, high viscosity index, and good thermal stability. Through transesterification, the methyl group of this compound can be exchanged with a more complex alcohol to produce specialty esters (polyol esters) for use as high-performance biolubricants in automotive or industrial applications.

Surfactants: The structure of this compound, with its long, oil-soluble (lipophilic) tail and a polar (hydrophilic) ester head, is inherently amphiphilic. The ester group can be chemically modified through processes like hydrolysis to the carboxylic acid, followed by reaction with other molecules to create anionic surfactants. Alternatively, it can be reduced to the corresponding fatty alcohol, which is a key intermediate for producing non-ionic and other types of surfactants used in detergents, emulsifiers, and personal care products.

Fatty acid methyl esters are increasingly being investigated as "green" solvents to replace more toxic and volatile organic compounds. nih.gov this compound, with its high boiling point, low volatility, and biodegradable nature, fits the profile of an environmentally benign solvent. It could be used in formulations for cleaners, degreasers, or as a carrier solvent in agricultural or coatings applications. Its ester functionality also provides solvency for a different range of solutes compared to simple hydrocarbon solvents.

Contributions to Renewable Chemical Feedstocks

This compound, commonly known as methyl erucate (B1234575), is primarily derived from the seeds of plants in the Brassicaceae family, such as rapeseed and mustard. atamanchemicals.com The oil from high-erucic acid rapeseed (HEAR) can contain approximately 50% erucic acid, making it a rich and renewable source for this long-chain fatty acid and its methyl ester. ocl-journal.org This bio-based origin is fundamental to its role as a sustainable feedstock for the oleochemical industry. researchgate.net

The utilization of this compound and its parent acid as renewable raw materials is driven by increasing environmental concerns and the need to move away from fossil fuels. atamankimya.com It serves as a building block for the synthesis of a variety of value-added chemicals and materials, contributing to a circular economy.

Detailed Research Findings:

Biofuels: High-erucic acid rapeseed oil undergoes transesterification with methanol (B129727) to produce a mixture of fatty acid methyl esters, including this compound. This mixture is a form of biodiesel, a cleaner-burning fuel alternative to petroleum diesel. google.comresearchgate.net Research has focused on optimizing this transesterification process, for instance, by using hydrodynamic cavitation to improve reaction times and conversion rates. researchgate.net

Biodegradable Materials: this compound is being investigated for its potential in developing biodegradable materials, offering a sustainable alternative to conventional plastics derived from fossil fuels. chemimpex.com One area of research involves the synthesis of bio-based plasticizers. Through epoxidation, methyl erucate can be converted into a plasticizer for polymers like PVC, offering a non-toxic and biocompatible alternative to traditional plasticizers. researchgate.net

Industrial Lubricants and Surfactants: The derivatives of erucic acid, for which this compound is a direct precursor, have significant applications in industrial lubricants due to their high oxidative stability. atamanchemicals.comatamankimya.com They are also used to synthesize surfactants that are more readily biodegradable than many synthetic counterparts. atamankimya.com

Polymers and Specialty Chemicals: Erucic acid and its derivatives are used in the production of various polymers. For example, erucamide (B86657), derived from erucic acid, is an important slip and anti-blocking agent for plastic films. atamanchemicals.comatamankimya.com Behenyl alcohol, which can be produced from erucic acid, is used as a pour point depressant. atamanchemicals.com

The following interactive data table summarizes the key renewable feedstocks that are sources of this compound and its parent compound, erucic acid.

| Plant Source | Family | Typical Erucic Acid Content in Oil | Primary Use as Feedstock |

| High-Erucic Acid Rapeseed (HEAR) | Brassicaceae | ~50% | Biofuels, Lubricants, Polymers |

| Mustard Seed | Brassicaceae | 42% | Industrial Oils |

| Wallflower Seed | Brassicaceae | 20-54% | Oleochemicals |

| Crambe | Brassicaceae | High | Industrial Oils, Lubricants |

This next table outlines some of the renewable chemicals and materials derived from this compound.

| Derivative Product | Synthesis from this compound/Erucic Acid | Application in Green Chemistry |

| Biodiesel | Transesterification of parent oil | Renewable fuel |

| Bio-based Plasticizers | Epoxidation of the methyl ester | Sustainable alternative to phthalates |

| Erucamide | Amidation of erucic acid | Biodegradable slip agent for plastics |

| Behenyl Alcohol | Reduction of erucic acid or its ester | Pour point depressant, emollient |

| Bio-based Surfactants | Various chemical modifications | Eco-friendly cleaning agents |

The continued research and development in high-erucic acid crops, coupled with advancements in green chemistry, are expanding the potential of this compound as a versatile and sustainable chemical feedstock. researchgate.netpmarketresearch.com

Environmental Dynamics and Bioremediation Research

Environmental Fate and Transport Studies

The environmental fate and transport of Methyl docos-13-enoate, a long-chain fatty acid methyl ester (FAME), are governed by its physicochemical properties, which are characteristic of other FAMEs. While specific experimental data for this compound is limited, its behavior in the environment can be inferred from the general properties of this class of compounds. FAMEs typically exhibit low aqueous solubility and low volatility. zlkj163.com Consequently, when released into the environment, this compound is expected to have limited mobility in aqueous systems and is unlikely to be transported over long distances in the atmosphere.

Hydrolysis of the ester bond is a potential abiotic degradation pathway for this compound, leading to the formation of docos-13-enoic acid (erucic acid) and methanol (B129727). This process can be influenced by pH and temperature. Photolysis is generally not considered a major degradation pathway for FAMEs. nih.gov

Table 1: General Environmental Fate Parameters for Fatty Acid Methyl Esters (FAMEs)

| Parameter | General Value/Characteristic for FAMEs | Implication for this compound |

|---|---|---|

| Water Solubility | Low | Low mobility in aquatic systems; likely to partition to sediment. |

| Vapor Pressure | Low | Limited volatilization from soil and water surfaces. |

| Sorption to Soil/Sediment | High | Likely to be immobile in soil and accumulate in sediments. |

| Hydrolysis | Can occur, dependent on pH and temperature | Potential abiotic degradation pathway to erucic acid and methanol. |

| Photolysis | Generally not significant | Unlikely to be a major degradation pathway in the environment. |

Microbial Degradation and Biotransformation in Environmental Systems

This compound, as a fatty acid methyl ester, is expected to be readily biodegradable by a wide range of microorganisms in various environmental systems. zlkj163.com The general pathway for the microbial degradation of FAMEs is a well-established multi-step process that occurs under both aerobic and anaerobic conditions. lyellcollection.org

The initial step involves the enzymatic hydrolysis of the ester bond by lipases or esterases, yielding the corresponding free fatty acid (docos-13-enoic acid or erucic acid) and methanol. zlkj163.com Both of these products can be further metabolized by microorganisms. Methanol is readily utilized as a carbon and energy source by many bacteria. zlkj163.com The long-chain fatty acid, erucic acid, undergoes degradation primarily through the β-oxidation pathway. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid, generating acetyl-CoA, which can then enter the citric acid cycle for energy production. zlkj163.com

Studies on the biodegradation of FAMEs, such as those found in biodiesel, have shown that they are often degraded more rapidly than petroleum-based diesel fuels. zlkj163.com For instance, some research indicates that 60-100% of certain FAMEs can be mineralized to carbon dioxide within a 21 to 28-day period under laboratory conditions. lyellcollection.org While specific studies identifying the microbial species capable of degrading this compound are scarce, it is plausible that a diverse community of bacteria and fungi possessing lipolytic and β-oxidation capabilities would be involved in its biotransformation in soil and aquatic environments.

Table 2: Microbial Degradation of Fatty Acid Methyl Esters (FAMEs)

| Process | Description | Key Enzymes | End Products |

|---|---|---|---|

| De-esterification | Hydrolysis of the ester bond. | Lipases, Esterases | Free fatty acid (Erucic acid) and Methanol |

| Fatty Acid Metabolism | Sequential breakdown of the fatty acid chain. | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. (β-oxidation pathway) | Acetyl-CoA, which enters the Citric Acid Cycle |

| Methanol Metabolism | Utilization of methanol as a carbon source. | Methanol dehydrogenase, etc. | Carbon dioxide and Water |

Role in the Degradation of Synthetic Materials (e.g., Microplastics)

Currently, there is no direct scientific evidence to suggest that this compound plays a role in the degradation of synthetic materials such as microplastics. However, the broader class of compounds to which it belongs, fatty acid esters, has been investigated for its potential indirect role in the bioremediation of plastic-polluted environments.

One potential mechanism is through the action of biosurfactants. Some microorganisms are known to produce biosurfactants, which can include fatty acid esters, to increase the bioavailability of hydrophobic substrates like plastics. manchester.ac.ukresearchgate.net These biosurfactants can emulsify the plastic particles, breaking them down into smaller, more accessible fragments for microbial attack. While it is not confirmed that this compound itself can act as a biosurfactant in this context, its amphiphilic nature, with a polar ester head and a long nonpolar alkyl chain, is a characteristic feature of surfactant molecules. niscpr.res.in

It is important to note the distinction between the role of a compound in plastic degradation and its use in plastic manufacturing. Derivatives of erucic acid, the fatty acid corresponding to this compound, are utilized in the plastics industry. For example, erucamide (B86657) is widely used as a slip agent and lubricant in the production of polyethylene (B3416737) and polypropylene (B1209903) films to reduce friction and prevent adhesion. zlkj163.comsanowax.comnbinno.com Additionally, epoxidized methyl erucate (B1234575) has been synthesized and evaluated as a bio-based plasticizer for polyvinyl chloride (PVC). researchgate.net These applications are related to modifying the physical properties of plastics during and after manufacturing, not to their environmental degradation.

Table 3: Applications of Erucic Acid Derivatives in the Plastics Industry

| Derivative | Application | Function | Plastic Type |

|---|---|---|---|

| Erucamide | Slip agent, Lubricant, Anti-adhesion agent | Reduces surface friction, prevents film blocking | Polyethylene (PE), Polypropylene (PP) zlkj163.comsanowax.com |

| Epoxidized Methyl Erucate | Bio-based plasticizer | Increases flexibility and durability | Polyvinyl chloride (PVC) researchgate.net |

Q & A

Q. What are the key steps to synthesize methyl docos-13-enoate, and how can its structure be validated experimentally?

Synthesis typically involves esterification of (Z)-13-docosenoic acid (erucic acid) with methanol under acidic catalysis. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the double bond position at C13 and ester functionality. Gas chromatography-mass spectrometry (GC-MS) can verify molecular weight (352.5943 g/mol) and purity .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- GC-MS : To confirm molecular weight (m/z 352.6) and detect impurities.

- NMR : To resolve stereochemistry (Z-configuration) and assign proton/carbon environments.

- FT-IR : To identify ester carbonyl (~1740 cm⁻¹) and unsaturated C-H stretches. Purity should be assessed via HPLC with a refractive index detector, ensuring >95% purity for research-grade samples .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document reaction conditions (temperature, catalyst concentration, reaction time) meticulously. Provide detailed spectral data (NMR chemical shifts, GC retention times) in supplementary materials. Cross-reference with the IUPAC Standard InChIKey (ZYNDJIBBPLNPOW-KHPPLWFESA-N) for structural validation .

Q. How can contradictory data on the endocrine-disrupting potential of this compound be resolved?

Conduct a systematic review using PRISMA guidelines to aggregate in vitro/vivo studies. Perform dose-response meta-analyses to assess toxicity thresholds. Confounding variables (e.g., solvent effects in assays) must be statistically controlled. Reference EPA’s Endocrine Disruptor Screening Program data for comparative analysis .

Q. What experimental design considerations are critical for studying the oxidative stability of this compound under varying conditions?

- Variables : Temperature, oxygen exposure, and antioxidant additives.

- Methods : Accelerated oxidation tests (e.g., Rancimat) coupled with GC-MS to monitor degradation products.

- Controls : Include saturated esters (e.g., methyl behenate) to isolate unsaturated bond effects. Replicate experiments across independent labs to validate findings .

Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation?

Use density functional theory (DFT) to model the double bond’s electron density and predict regioselectivity. Compare with experimental hydrogenation outcomes (e.g., palladium catalyst vs. Lindlar’s catalyst). Validate models using spectroscopic data from reduced products .

Q. What methodologies are recommended for analyzing this compound in complex matrices (e.g., biological or environmental samples)?

Q. How should researchers address discrepancies in reported melting points for this compound?

Perform differential scanning calorimetry (DSC) under controlled heating rates. Compare results with NIST data and published studies. Purity thresholds (e.g., ≥98%) must be stated, as impurities depress melting points. Publish raw DSC thermograms in supplementary materials .

Q. What strategies optimize the use of this compound as a model compound in lipid oxidation studies?

- Experimental Design : Use factorial designs to test interactions between light, temperature, and antioxidants.

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify dominant degradation pathways.

- Reporting : Follow COSMOS-E guidelines for transparency in methodology and data sharing .

Methodological Notes

- Data Reporting : Adhere to journal guidelines (e.g., Journal of Environmental Sciences) for spectral data, experimental replication, and uncertainty quantification .

- Ethical Standards : Disclose conflicts of interest and funding sources when publishing toxicity or application studies .

- Literature Reviews : Use tools like OJOSE and systematic review frameworks to ensure comprehensive coverage of existing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.